molecular formula C10H10FN3S B1444253 1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine CAS No. 1542100-93-5

1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine

Cat. No.: B1444253
CAS No.: 1542100-93-5
M. Wt: 223.27 g/mol
InChI Key: IYTIWZFFDCPUTA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound also binds to proteins like albumin, affecting their function and stability. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, for instance, the compound has been observed to induce apoptosis by activating caspase pathways. It also affects cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism. Additionally, the compound can influence the cell cycle, causing cell cycle arrest at specific phases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting or activating their functions. For example, its interaction with cytochrome P450 enzymes can lead to the inhibition of metabolic processes. The compound also affects gene expression by interacting with transcription factors and altering their binding to DNA. These molecular interactions result in changes in cellular functions and responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or extreme pH levels. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular functions, such as continuous cell cycle arrest and persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing tumor growth in cancer models. At high doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in cells. The compound’s metabolism can also influence its biological activity and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to membrane transporters, facilitating its uptake into cells. Once inside, the compound can accumulate in specific cellular compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial functions and induce apoptosis. The localization of the compound can also affect its interactions with other biomolecules and its overall biological activity .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings often exhibit antimicrobial properties. Preliminary studies suggest that 1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine may share similar characteristics. Its efficacy against various bacterial strains is under investigation, with promising results indicating potential as a novel antimicrobial agent.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Molecular docking studies have shown that it may interact favorably with enzymes involved in inflammatory pathways. This suggests that it could be developed into a therapeutic agent for conditions characterized by inflammation.

Analgesic Effects

In addition to anti-inflammatory properties, there is growing interest in the analgesic potential of this compound. Studies are being conducted to assess its effectiveness in pain management, particularly in models of chronic pain.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of thiadiazole exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The research highlighted the importance of substituent groups in enhancing antimicrobial potency. The findings suggest that this compound could be further explored for its potential as an antibiotic.

Case Study 2: Inflammation Model

In an experimental model assessing inflammatory responses, the compound was administered to evaluate its effects on cytokine levels. Results indicated a reduction in pro-inflammatory cytokines, supporting its potential use in treating inflammatory diseases such as arthritis.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
4-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acidContains benzoic acid moietyExhibits anti-inflammatory properties
5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acidLacks amino groupSimpler structure may lead to different reactivity
2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazoleOnly contains thiadiazoleDifferent pharmacological profiles expected

Comparison with Similar Compounds

1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine can be compared with other similar compounds, such as:

Biological Activity

1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The thiadiazole ring structure is known for its diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing key findings from recent studies and presenting relevant data.

Chemical Structure and Properties

  • Molecular Formula : C10H10FN3S
  • Molecular Weight : 223.27 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays.

Case Studies and Research Findings

  • Cell Line Studies :
    • A study demonstrated that derivatives of thiadiazole exhibited significant antiproliferative activity against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The compound showed an IC50 value of approximately 23.29 µM against MCF-7 cells after 48 hours of treatment .
    • Another research indicated that compounds with similar structures to this compound displayed cytotoxic effects on HeLa (cervical cancer) and SMMC-7721 (liver cancer) cells .
  • Mechanism of Action :
    • The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. Compounds containing the thiadiazole moiety have been shown to disrupt cellular functions leading to cancer cell death .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial effects as well.

Research Insights

  • Broad-Spectrum Activity : Thiadiazole derivatives have been reported to exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this one have shown inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 62.5 μg/mL to 125 μg/mL .
Microorganism MIC (μg/mL) Activity
Staphylococcus aureus62.5Moderate Activity
Escherichia coli125Moderate Activity
Candida albicans32–42Significant Antifungal Activity

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Type Description Reference
AnticancerSignificant antiproliferative effects on MCF-7 cells; IC50 = 23.29 µM .
AntimicrobialEffective against S. aureus and E. coli; MIC values around 62.5 μg/mL .
Mechanism of ActionInduces apoptosis; inhibits cell proliferation .

Properties

IUPAC Name

1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3S/c1-6(12)9-13-14-10(15-9)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTIWZFFDCPUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(S1)C2=CC=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.